molecular formula C11H13N3O2 B14148450 1,3,4-Oxadiazol-2-amine, 5-(1-methyl-1-phenoxyethyl)- CAS No. 78613-24-8

1,3,4-Oxadiazol-2-amine, 5-(1-methyl-1-phenoxyethyl)-

Cat. No.: B14148450
CAS No.: 78613-24-8
M. Wt: 219.24 g/mol
InChI Key: GADIEZUXDFCNRO-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazol-2-amine, 5-(1-methyl-1-phenoxyethyl)- is a heterocyclic compound that belongs to the oxadiazole family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-oxadiazol-2-amine, 5-(1-methyl-1-phenoxyethyl)- typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of a thiosemicarbazide intermediate with EDC·HCl in DMSO or p-TsCl and triethylamine in N-methyl-2-pyrrolidone, leading to the formation of the oxadiazole ring through regiospecific cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the cyclization process.

Chemical Reactions Analysis

Types of Reactions

1,3,4-Oxadiazol-2-amine, 5-(1-methyl-1-phenoxyethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: 1,3-dibromo-5,5-dimethylhydantoin, KI

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted oxadiazoles with different functional groups.

Mechanism of Action

The mechanism of action of 1,3,4-oxadiazol-2-amine, 5-(1-methyl-1-phenoxyethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,4-Oxadiazol-2-amine, 5-(1-methyl-1-phenoxyethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenoxyethyl group enhances its lipophilicity and potential interactions with biological membranes, making it a promising candidate for drug development and other applications.

Properties

CAS No.

78613-24-8

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

5-(2-phenoxypropan-2-yl)-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C11H13N3O2/c1-11(2,9-13-14-10(12)15-9)16-8-6-4-3-5-7-8/h3-7H,1-2H3,(H2,12,14)

InChI Key

GADIEZUXDFCNRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NN=C(O1)N)OC2=CC=CC=C2

Origin of Product

United States

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